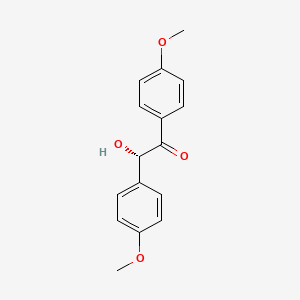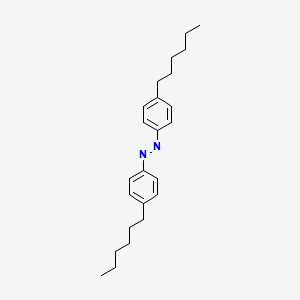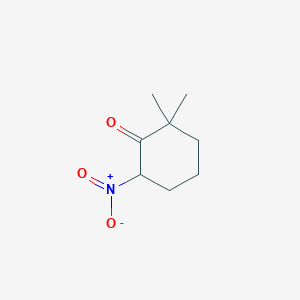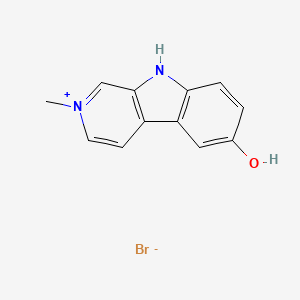
1-(Diphenylphosphanyl)-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphanyl)-3-methylbutan-2-ol is an organophosphorus compound that features a phosphine group attached to a secondary alcohol. This compound is of interest due to its potential applications in various fields, including catalysis and materials science. The presence of both a phosphine and an alcohol functional group allows for diverse chemical reactivity and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphanyl)-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with an appropriate alkyl halide under basic conditions to form the phosphine oxide, which is then reduced to the desired phosphine compound. Another method involves the Grignard reaction, where a Grignard reagent reacts with a diphenylphosphine chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Diphenylphosphanyl)-3-methylbutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The alcohol group can be reduced to form the corresponding alkane.
Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents are used in substitution reactions.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Alkanes and reduced phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphanyl)-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphanyl)-3-methylbutan-2-ol involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine group acts as a strong electron donor, stabilizing the metal center and facilitating catalytic activity. The alcohol group can participate in hydrogen bonding and other interactions, further enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in homogeneous catalysis.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand with similar coordination properties.
1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline: A compound with similar phosphine functionality but different structural features.
Uniqueness: 1-(Diphenylphosphanyl)-3-methylbutan-2-ol is unique due to the presence of both a phosphine and an alcohol group, allowing for versatile reactivity and coordination chemistry. Its ability to form stable complexes with metal centers and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
138056-26-5 |
|---|---|
Fórmula molecular |
C17H21OP |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
1-diphenylphosphanyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C17H21OP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
Clave InChI |
RHQHGLUVIQAJEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)

![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
